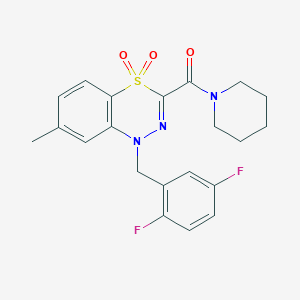

1-(2,5-difluorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,5-difluorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C21H21F2N3O3S and its molecular weight is 433.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

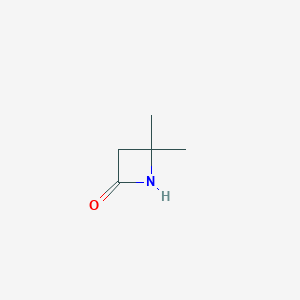

Synthesis of Heterocyclic Compounds

Research has shown interest in synthesizing heterocyclic compounds, which include structures somewhat reminiscent of the query compound. For instance, efforts have been made to synthesize various thiadiazoles and related compounds, highlighting the importance of such structures in medicinal chemistry and materials science. Thiadiazoles, for example, have been prepared through reactions involving phenoxyacetyl chlorides and diazoacetylamides, leading to compounds with potential biological activity (Peet & Sunder, 1975).

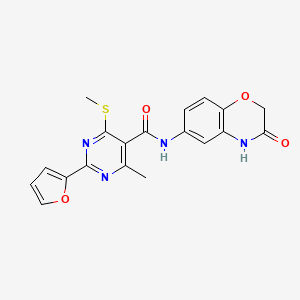

Protoporphyrinogen Oxidase Inhibitors

In the realm of bioactive compounds, research has been conducted on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. These studies offer insights into the synthesis and structural analysis of compounds that inhibit a specific enzyme relevant in heme biosynthesis, showcasing the application of heterocyclic and fluorinated compounds in developing new therapeutic agents (Li et al., 2005).

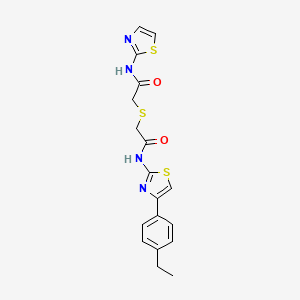

Antiviral and Antimicrobial Compounds

Investigations into diketopiperazine derivatives from marine-derived actinomycetes have unveiled compounds with modest to potent antiviral activities against influenza A virus, demonstrating the potential of heterocyclic compounds derived from natural sources in addressing infectious diseases (Wang et al., 2013).

Pharmacological Properties of Heterocyclic Ligands

The synthesis and pharmacological evaluation of sila-analogues of σ ligands, based on a spiro[indane-1,4‘-piperidine] structure, have been explored to assess their affinity for various central nervous system receptors. This research underscores the utility of silicon in modifying the pharmacological profile of organic molecules, offering a pathway to the development of new therapeutic agents (Tacke et al., 2003).

Mechanism of Action

Target of Action

The primary target of F3406-6679, also known as 1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione, is the Lymphocytic choriomeningitis virus (LCMV) glycoprotein GP2 . GP2 is a critical component of the LCMV, facilitating the virus’s entry into host cells .

Mode of Action

F3406-6679 inhibits LCMV by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion process is essential for the release of the virus ribonucleoprotein into the cell cytoplasm, which initiates transcription and replication of the virus genome . By inhibiting this process, F3406-6679 prevents the virus from entering host cells and replicating .

Biochemical Pathways

The primary biochemical pathway affected by F3406-6679 is the LCMV infection pathway . By inhibiting the pH-dependent fusion process mediated by GP2, F3406-6679 disrupts the LCMV life cycle, preventing the virus from entering host cells, replicating, and spreading .

Pharmacokinetics

It is known that the compound exhibits strong anti-lcmv activity in the absence of cell toxicity , suggesting that it may have favorable bioavailability and pharmacokinetic properties.

Result of Action

The primary result of F3406-6679’s action is the inhibition of LCMV replication . By preventing the virus from entering host cells and replicating, F3406-6679 can effectively halt the spread of the virus .

Action Environment

The action of F3406-6679 is influenced by the pH of the endosome compartment within host cells . The compound specifically interferes with the pH-dependent fusion process mediated by GP2, suggesting that changes in endosomal pH could potentially impact the efficacy of F3406-6679

properties

IUPAC Name |

[1-[(2,5-difluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O3S/c1-14-5-8-19-18(11-14)26(13-15-12-16(22)6-7-17(15)23)24-20(30(19,28)29)21(27)25-9-3-2-4-10-25/h5-8,11-12H,2-4,9-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMHLRIVZWTBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=C(C=CC(=C3)F)F)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(4-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2445041.png)

![[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid](/img/structure/B2445053.png)

![2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2445055.png)

![methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate](/img/structure/B2445056.png)

![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2445058.png)